molecular formula C12H20N2O B13328116 (4-Methoxybutyl)[1-(pyridin-3-yl)ethyl]amine

(4-Methoxybutyl)[1-(pyridin-3-yl)ethyl]amine

Cat. No.: B13328116
M. Wt: 208.30 g/mol
InChI Key: CUNWIAUSRJQWTR-UHFFFAOYSA-N
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Description

(4-Methoxybutyl)[1-(pyridin-3-yl)ethyl]amine is an organic compound with the molecular formula C12H20N2O It is characterized by the presence of a pyridine ring, an ethylamine group, and a methoxybutyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxybutyl)[1-(pyridin-3-yl)ethyl]amine typically involves the reaction of 3-pyridinecarboxaldehyde with 4-methoxybutylamine in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be summarized as follows:

    Step 1: Condensation of 3-pyridinecarboxaldehyde with 4-methoxybutylamine to form an imine intermediate.

    Step 2: Reduction of the imine intermediate using a reducing agent such as sodium borohydride to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxybutyl)[1-(pyridin-3-yl)ethyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can further modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

(4-Methoxybutyl)[1-(pyridin-3-yl)ethyl]amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Methoxybutyl)[1-(pyridin-3-yl)ethyl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (4-Methoxybutyl)[1-(pyridin-2-yl)ethyl]amine
  • (4-Methoxybutyl)[1-(pyridin-4-yl)ethyl]amine
  • (4-Methoxybutyl)[1-(pyridin-3-yl)propyl]amine

Uniqueness

(4-Methoxybutyl)[1-(pyridin-3-yl)ethyl]amine is unique due to its specific substitution pattern and the presence of both a pyridine ring and a methoxybutyl chain. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C12H20N2O

Molecular Weight

208.30 g/mol

IUPAC Name

4-methoxy-N-(1-pyridin-3-ylethyl)butan-1-amine

InChI

InChI=1S/C12H20N2O/c1-11(12-6-5-7-13-10-12)14-8-3-4-9-15-2/h5-7,10-11,14H,3-4,8-9H2,1-2H3

InChI Key

CUNWIAUSRJQWTR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN=CC=C1)NCCCCOC

Origin of Product

United States

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